![molecular formula C10H11F3O2 B2994575 (2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol CAS No. 2230789-83-8](/img/structure/B2994575.png)

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

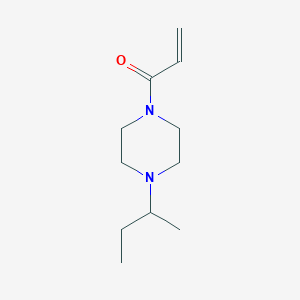

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFMPRO, and it has a molecular formula of C10H11F3O2. TFMPRO is a chiral compound, meaning it has two enantiomers, (S)-TFMPRO and (R)-TFMPRO.

Scientific Research Applications

Stereocontrolled Access and Applications in Epoxypropane Synthesis

Shimizu, Sugiyama, and Fujisawa (1996) demonstrated a highly stereocontrolled method to access 1,1,1-Trifluoro-2,3-epoxypropane from 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol through lipase-mediated kinetic resolution. This process allows for the preparation of enantiomerically pure compounds, highlighting the importance of this trifluoromethoxy phenyl compound in synthetic organic chemistry Highly Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane via Lipase-Mediated Kinetic Resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol and Its Application.

Advanced Synthesis of CETP Inhibitors

Li et al. (2010) developed an advanced synthetic route to produce multi-hundred grams of a potent cholesteryl ester transfer protein (CETP) inhibitor with excellent chemical and optical purities. This synthesis involves the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, showcasing the critical role of trifluoromethoxy phenyl compounds in medicinal chemistry Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral 2,5-disubstituted tetrahydroquinolines in hexafluoro-2-propanol.

Polymerization Initiators and Solvation Studies

Souverain, Leborgne, Sauvet, and Sigwalt (1980) investigated the complexation of some trifluoromethanesulphonates by their conjugate acid, demonstrating the solvation effects in polymerization processes. This study provides insight into the interactions and applications of trifluoromethoxy phenyl compounds in polymer chemistry Polymerizations of ethylenic monomers initiated by superacids—II: Complexation of some trifluoromethanesulphonates by their conjugate acid.

properties

IUPAC Name |

(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-7(6-14)8-3-2-4-9(5-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYALWNOSLLNFIT-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC(=CC=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)

![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)

![3-methyl-N-{6-[4-(piperidin-1-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2994500.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate](/img/structure/B2994501.png)

![Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2994502.png)

![Ethyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2994504.png)

![N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2994505.png)

![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2994507.png)

![N-(3,4-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2994508.png)